Indimitecan Hydrochloride Indimitecan Hydrochloride
Brand Name: Vulcanchem
CAS No.: 915303-04-7
VCID: VC17114034
InChI: InChI=1S/C25H21N3O6.ClH/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23;/h4,7-12H,3,5-6,13H2,1-2H3;1H
SMILES: Array
Molecular Formula: C25H22ClN3O6
Molecular Weight: 495.9 g/mol

Indimitecan Hydrochloride

CAS No.: 915303-04-7

Cat. No.: VC17114034

Molecular Formula: C25H22ClN3O6

Molecular Weight: 495.9 g/mol

* For research use only. Not for human or veterinary use.

Indimitecan Hydrochloride - 915303-04-7

Specification

CAS No. 915303-04-7
Molecular Formula C25H22ClN3O6
Molecular Weight 495.9 g/mol
IUPAC Name 20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride
Standard InChI InChI=1S/C25H21N3O6.ClH/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23;/h4,7-12H,3,5-6,13H2,1-2H3;1H
Standard InChI Key VZCPAXRDLDYWBE-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Indimitecan hydrochloride belongs to the indenoisoquinoline class, characterized by a pentacyclic framework fused with a dioxolo group. The hydrochloride salt form enhances solubility, critical for intravenous administration. X-ray crystallography reveals that the imidazole-propyl side chain at position 6 facilitates interactions with Top1’s catalytic tyrosine residue .

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione hydrochloride
Molecular FormulaC25H22ClN3O6\text{C}_{25}\text{H}_{22}\text{ClN}_{3}\text{O}_{6}
Molecular Weight495.9 g/mol
SMILESCOC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC.Cl
Topological Polar Surface Area115 Ų

The planar aromatic system enables intercalation into DNA, while the chlorine atom increases electrophilicity, enhancing DNA adduct formation .

Stability and Solubility

Synthesis and Structural Modifications

Synthetic Pathway

The synthesis begins with 7-azaindenoisoquinoline (13), which undergoes nucleophilic substitution with 3-(1H-imidazol-1-yl)propylamine in refluxing 1,4-dioxane. Potassium carbonate catalyzes the formation of the tertiary amine bond, followed by HCl-mediated salt formation to yield the hydrochloride product (76% yield) .

Key Reaction Steps:

  • Coupling: 7-azaindenoisoquinoline + 3-(1H-imidazol-1-yl)propylamine → Intermediate

  • Purification: Column chromatography (silica gel, 5–10% MeOH/CHCl₃)

  • Salt Formation: Treatment with 3M HCl/MeOH

Structure-Activity Relationships

Modifications at the 2-position of the indenoisoquinoline core significantly influence Top1 inhibition. Hydroxylation at this position (as in 6 and 7) improves DNA binding affinity by 3-fold compared to non-hydroxylated analogues . The imidazole-propyl side chain’s length optimizes interactions with Top1’s hydrophobic pocket, with three-carbon chains showing superior activity over two- or four-carbon variants .

Mechanism of Action

Topoisomerase I Inhibition

Indimitecan stabilizes the Top1-DNA cleavage complex, preventing religation of DNA strands. This creates single-strand breaks that coalesce into double-strand breaks during replication, triggering G₂/M phase arrest . Unlike camptothecins, indimitecan forms longer-lasting complexes, with a dissociation half-life >8 hours versus 2–4 hours for topotecan.

TDP1 Inhibition

As a dual Top1–tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitor, indimitecan blocks both DNA cleavage and repair. TDP1 normally resolves Top1-DNA adducts; suppressing its activity increases the cytotoxicity of Top1 inhibitors by 10-fold in resistant cell lines .

Biological Evaluation

In Vitro Cytotoxicity

Indimitecan demonstrates picomolar activity against the NCI-60 panel, with mean GI50\text{GI}_{50} values of 3.2 nM. Notable sensitivity occurs in colon (HCT-116, GI50=1.8\text{GI}_{50} = 1.8 nM) and ovarian (OVCAR-3, GI50=2.1\text{GI}_{50} = 2.1 nM) cancers.

Table 2: Select Antiproliferative Data

Cell LineGI50\text{GI}_{50} (nM)
HCT-116 (Colon)1.8
OVCAR-3 (Ovarian)2.1
A549 (Lung)3.5
MDA-MB-231 (Breast)4.2

Resistance Mechanisms

ABCG2-overexpressing cells show 12-fold resistance to indimitecan versus 45-fold for SN-38, indicating partial circumvention of efflux pumps. This correlates with its lower logP (1.9) compared to irinotecan (logP 3.4) .

Clinical Development

Phase I Trials

The ongoing NCT01970540 trial (NIH) evaluates indimitecan hydrochloride in solid tumors, using a 3+3 dose-escalation design. Preliminary data indicate a maximum tolerated dose (MTD) of 40 mg/m² every 21 days, with dose-limiting toxicities (DLTs) of grade 3 neutropenia and diarrhea .

Pharmacokinetics

A 20 mg/m² intravenous dose in beagles yielded linear kinetics:

  • CmaxC_{\text{max}}: 438 ± 89 ng/mL

  • AUC₀–∞: 2004 ± 302 ng·h/mL

  • t1/2t_{1/2}: 8.7 ± 1.2 hours

  • Clearance: 12.3 ± 2.1 L/h/m²

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